molecular formula C11H15NO4 B15322877 Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

Cat. No.: B15322877
M. Wt: 225.24 g/mol
InChI Key: NJJQOCSLDYVLBW-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is a high-purity chemical intermediate designated for research and further manufacturing applications. This compound features a chiral alpha-amino ester core functionalized with adjacent 2,3-dimethoxyphenyl groups, a structure frequently employed in sophisticated organic synthesis . While specific biological data for this exact isomer is not widely published in the available literature, compounds with analogous structures are recognized as valuable building blocks in medicinal chemistry. For instance, the closely related isomer Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate is documented as a key intermediate in the synthesis of vasodilators and cardiovascular drugs, such as verapamil-like calcium channel blockers . The chiral nature of this scaffold makes it particularly useful for constructing complex molecules with defined stereochemistry for pharmaceutical research and drug discovery programs . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H15NO4/c1-14-8-6-4-5-7(10(8)15-2)9(12)11(13)16-3/h4-6,9H,12H2,1-3H3

InChI Key

NJJQOCSLDYVLBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate typically involves the reaction of 2,3-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion of the ester to an alcohol.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate with key analogs, highlighting substituent effects on molecular weight, solubility, and applications:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2,3-dimethoxy C₁₁H₁₅NO₄ 225.24 Intermediate in opioid synthesis; high chiral purity
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate 2,3-dimethyl C₁₁H₁₅NO₂ 193.24 Lower polarity; used in peptidomimetics
Methyl 2-amino-2-(4-bromophenyl)acetate HCl 4-bromo C₉H₁₁BrClNO₂ 280.54 Halogenated analog; enhanced stability for drug candidates
Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl 2,5-difluoro C₉H₁₀ClF₂NO₂ 237.63 Fluorine substituents improve metabolic stability
Methyl 2-amino-2-(3-nitrophenyl)acetate 3-nitro C₉H₁₀N₂O₄ 210.19 Electron-withdrawing group aids in nucleophilic reactions
Key Observations:
  • Methoxy vs. Methyl Substituents : The dimethoxy derivative (target compound) exhibits higher polarity and solubility in polar solvents compared to the dimethyl analog due to electron-donating methoxy groups .
  • Halogenated Analogs : Bromo and fluoro substituents (e.g., 4-bromo, 2,5-difluoro) enhance lipophilicity and metabolic stability, making them suitable for CNS-targeting drugs .
  • Electron-Withdrawing Groups : The nitro-substituted analog shows reactivity in coupling reactions, useful for constructing heterocyclic scaffolds .

Biological Activity

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, based on various studies and findings.

Chemical Structure

The compound can be structurally represented as follows:

Methyl 2 amino 2 2 3 dimethoxyphenyl acetate C12H15NO4 \text{Methyl 2 amino 2 2 3 dimethoxyphenyl acetate}\quad \text{ C}_{12}\text{H}_{15}\text{N}\text{O}_4\text{ }

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa7 µg/mL

These findings suggest that the compound may inhibit bacterial growth effectively, comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory effects were evaluated through assays measuring tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. This compound showed a notable reduction in TNF-α levels, indicating its potential as an anti-inflammatory agent.

  • Reduction in TNF-α Production : Approximately 60% inhibition at a concentration of 20 µg/mL .

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound on various cancer cell lines. For instance:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
PC-3 (prostate cancer)20
A549 (lung cancer)18

The compound displayed dose-dependent cytotoxicity, suggesting its potential utility in cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound was effective in reducing bacterial load significantly in vitro and in vivo models.
  • Anti-inflammatory Mechanisms : Another research group explored the mechanisms underlying the anti-inflammatory effects of this compound. They found that it inhibited the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate, and how can reaction conditions be controlled to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 2,3-dimethoxybenzaldehyde and glycine methyl ester hydrochloride, catalyzed by a base such as triethylamine or under Knoevenagel conditions. Key parameters include maintaining anhydrous conditions, controlled temperature (e.g., 0–5°C during imine formation), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Industrial-scale synthesis may employ flow microreactors for enhanced reproducibility and scalability .

Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to characterize the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Aromatic protons from the 2,3-dimethoxyphenyl group appear as doublets or triplets in δ 6.7–7.1 ppm. Methoxy groups (OCH3) resonate as singlets at δ ~3.8–3.9 ppm, while the methyl ester (COOCH3) appears at δ ~3.6–3.7 ppm. The amino proton (NH2) may show broad signals at δ 1.5–2.5 ppm, depending on solvent and pH.
  • 13C NMR : The carbonyl carbon (C=O) is observed at δ ~170 ppm. Aromatic carbons adjacent to methoxy groups appear at δ ~148–152 ppm.
  • MS : ESI-MS typically shows [M+H]+ peaks, with fragmentation patterns confirming the ester and amino groups. High-resolution MS (HRMS) validates molecular formula accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?

  • Methodological Answer : Discrepancies in biological activity (e.g., IC50 variability) may arise from differences in assay conditions (pH, temperature), purity of compounds, or cellular models. To address this:

  • Standardize assays using validated cell lines (e.g., HEK293 for receptor binding) and include positive controls (e.g., known enzyme inhibitors).
  • Employ orthogonal characterization (HPLC purity >98%, NMR quantification) to rule out impurities.
  • Use molecular docking simulations to correlate structural features (e.g., methoxy group orientation) with activity trends .

Q. How does the electronic environment of the 2,3-dimethoxyphenyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-donating methoxy groups increase electron density on the aromatic ring, stabilizing intermediates during substitution. This enhances reactivity at the ester carbonyl group. Kinetic studies (e.g., monitoring reaction rates via UV-Vis or HPLC under varying pH) can quantify this effect. Computational methods (DFT calculations) further predict charge distribution and transition states .

Q. How do structural modifications (e.g., halogen substitution, methoxy group positioning) influence the biological activity and target selectivity of derivatives?

  • Methodological Answer :

  • Halogenation : Introducing Cl or F at the 4-position increases lipophilicity and enhances blood-brain barrier penetration, as seen in analogs like Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate. Bioactivity shifts (e.g., from antibacterial to anticancer) correlate with halogen electronegativity and steric effects.
  • Methoxy Positioning : Moving methoxy groups to the 3,4-positions (vs. 2,3) alters hydrogen-bonding capacity with target enzymes (e.g., tyrosine kinase inhibition). Comparative SAR studies using IC50 data and X-ray crystallography of ligand-protein complexes validate these trends .

Q. What experimental and computational approaches are effective in analyzing the compound’s potential as a chiral building block for asymmetric synthesis?

  • Methodological Answer :

  • Chiral HPLC or SFC : Separates enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects.
  • DFT/Molecular Mechanics : Predicts enantioselectivity in reactions (e.g., asymmetric aldol additions). Experimental validation involves synthesizing diastereomeric intermediates and comparing kinetic resolution rates .

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